1-(1-Benzylpiperidin-4-yl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea
Overview
Description
N-(1-benzyl-4-piperidinyl)-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidinyl)-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea typically involves the reaction of 1-benzyl-4-piperidinylamine with 2-chloro-5-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidinyl)-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-benzyl-4-piperidinyl)-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea oxide, while reduction may produce N-(1-benzyl-4-piperidinyl)-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea alcohol.
Scientific Research Applications
N-(1-benzyl-4-piperidinyl)-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-4-piperidinyl)-N’-[2-chloro-4-(trifluoromethyl)phenyl]urea
- N-(1-benzyl-4-piperidinyl)-N’-[2-chloro-5-(difluoromethyl)phenyl]urea
- N-(1-benzyl-4-piperidinyl)-N’-[2-chloro-5-(trifluoromethyl)phenyl]thiourea
Uniqueness
N-(1-benzyl-4-piperidinyl)-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N3O/c21-17-7-6-15(20(22,23)24)12-18(17)26-19(28)25-16-8-10-27(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H2,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAODIUGDXUYBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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